

DRAQ7: A Technical Guide to its Mechanism of Action and Applications

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For Researchers, Scientists, and Drug Development Professionals

DRAQ7 is a far-red fluorescent, cell-impermeant DNA dye that serves as a critical tool for assessing cell viability. Its unique properties make it an invaluable reagent in a wide array of applications, including flow cytometry, fluorescence microscopy, and high-content screening. This guide provides a detailed exploration of its mechanism of action, experimental protocols, and key technical data.

Core Mechanism of Action

DRAQ7's mechanism of action is fundamentally based on its selective permeability and high affinity for double-stranded DNA (dsDNA). As a water-soluble anthraquinone derivative, DRAQ7 cannot cross the intact plasma membrane of viable cells.[1][2] However, in cells with compromised membrane integrity—a hallmark of late apoptosis or necrosis—DRAQ7 readily enters and intercalates with nuclear dsDNA.[3][4] This binding event results in a strong far-red fluorescence signal, allowing for the clear identification and quantification of non-viable cells.[5]

The key features of **DRAQ7**'s mechanism are:

- Cell Membrane Impermeability: In healthy cells, the intact plasma membrane acts as a barrier, excluding the charged DRAQ7 molecule.[1]
- Entry Upon Membrane Compromise: Events such as apoptosis, necrosis, or mechanical damage lead to the loss of membrane integrity, creating pores through which DRAQ7 can



pass.[1][6]

- High-Affinity dsDNA Binding: Once inside the cell, DRAQ7 exhibits a high affinity for dsDNA, localizing its fluorescent signal primarily to the nucleus.[1]
- Far-Red Fluorescence: Upon binding to dsDNA, **DRAQ7** emits a bright signal in the far-red region of the spectrum, minimizing spectral overlap with other common fluorophores like GFP and FITC.[7][8]

This straightforward yet robust mechanism allows for its use in both endpoint and kinetic realtime cell viability assays, as it is non-toxic to healthy cells over extended periods.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative properties of **DRAQ7**, providing essential information for experimental design and data interpretation.

Property	Value	Reference(s)
Chemical Class	Anthraquinone derivative	[2][5]
Target	Double-stranded DNA (dsDNA)	[2][4]
Cell Permeability	Impermeant to live cells	[1][2]
Toxicity	Non-toxic in long-term cultures	[3][5][6]
Solubility	Water-soluble	[1][6]

Spectral Property	Wavelength (nm)	Reference(s)
Excitation Maxima	599 / 644	[1][9][10]
Sub-optimal Excitation	488, 568, 633	[7]
Emission Maximum	694 (when intercalated with dsDNA)	[2][9][10]
Emission Range	>665 into the infra-red	[3][7]



Experimental Protocols Protocol 1: Dead Cell Exclusion in Flow Cytometry

This protocol details the use of **DRAQ7** for identifying and excluding non-viable cells from analysis in a mixed cell population.

Materials:

- Cell suspension
- · Phosphate-buffered saline (PBS) or appropriate buffer
- DRAQ7[™] solution (typically 0.3 mM)
- Flow cytometer

Procedure:

- Prepare a single-cell suspension at a concentration of ≤5 x 10⁵ cells/mL in your chosen buffer.[9]
- Add DRAQ7[™] to a final concentration of 1-5 μM. A common starting concentration is 3 μM.
 [2][9] Titration is recommended to determine the optimal concentration for your specific cell type and experimental conditions.[2]
- Incubate the cells for 5-15 minutes at room temperature or 37°C, protected from light.[10] No washing step is required.[2][9]
- Analyze the samples on a flow cytometer. Excite with a blue (488 nm), yellow (561 nm), or red (633/647 nm) laser.[7][9]
- Detect the DRAQ7 signal using a longpass filter above 660 nm (e.g., 695LP, 715LP, or 780/60 BP).[7][9]
- Gate on the **DRAQ7**-negative population for analysis of viable cells.

Protocol 2: Nuclear Staining in Fixed Cells for Imaging



This protocol describes the use of **DRAQ7** as a nuclear counterstain in fixed and permeabilized cells for fluorescence microscopy.

Materials:

- · Cells cultured on slides or in imaging plates
- 4% Formaldehyde in PBS
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- DRAQ7[™] solution
- Fluorescence microscope

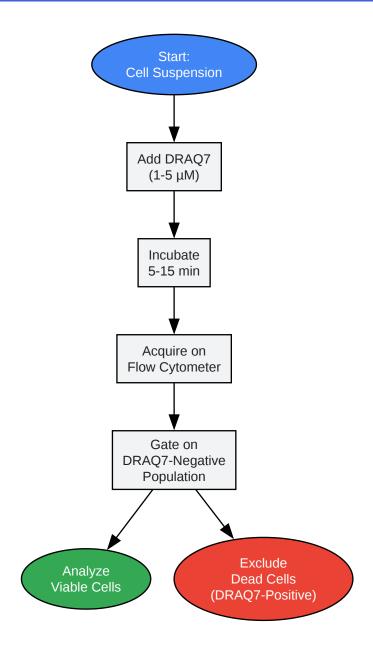
Procedure:

- Fix the cells with 4% formaldehyde in PBS for 15-30 minutes at room temperature.
- Wash the cells with PBS.
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[9]
- Wash the cells with PBS.
- Dilute DRAQ7[™] to a final concentration of 5-20 µM in PBS.[10]
- Add the DRAQ7[™] solution to the cells and incubate for at least 5 minutes at room temperature, protected from light.[10]
- Image the cells using a fluorescence microscope with appropriate filters for far-red emission.
 Optimal excitation is achieved with yellow or red light.[9]

Visualizations

Caption: Mechanism of **DRAQ7** action.

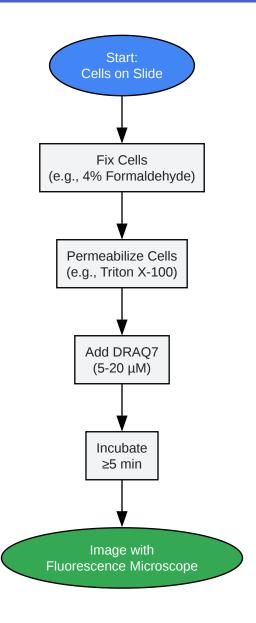




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Caption: Flow cytometry workflow for viability.





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Caption: Imaging workflow for nuclear staining.

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